(3R)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

Chiral amine procurement Enantiomeric purity Dihydrobenzofuran building blocks

(3R)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS 1213214-45-9) is a single-enantiomer dihydrobenzofuran-3-amine bearing chlorine at C7 and fluorine at C5. With molecular formula C8H7ClFNO and a molecular weight of 187.60 g/mol, it belongs to the 2,3-dihydrobenzofuran-3-amine scaffold—a privileged chiral amine class recognized for its versatility in constructing biologically active molecules, including antidepressant and anti-leukemic agents.

Molecular Formula C8H7ClFNO
Molecular Weight 187.60 g/mol
Cat. No. B13056977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine
Molecular FormulaC8H7ClFNO
Molecular Weight187.60 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)C(=CC(=C2)F)Cl)N
InChIInChI=1S/C8H7ClFNO/c9-6-2-4(10)1-5-7(11)3-12-8(5)6/h1-2,7H,3,11H2/t7-/m0/s1
InChIKeyZQJFFJROHCIJGX-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine — Chiral Halogenated Benzofuran-3-Amine for Precision Medicinal Chemistry Sourcing


(3R)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS 1213214-45-9) is a single-enantiomer dihydrobenzofuran-3-amine bearing chlorine at C7 and fluorine at C5 . With molecular formula C8H7ClFNO and a molecular weight of 187.60 g/mol, it belongs to the 2,3-dihydrobenzofuran-3-amine scaffold—a privileged chiral amine class recognized for its versatility in constructing biologically active molecules, including antidepressant and anti-leukemic agents [1]. The defined (R) stereochemistry and the specific 7‑Cl,5‑F dihalogenation pattern distinguish this compound from its enantiomer, racemate, and regioisomeric analogs, making unambiguous identity verification a prerequisite for reproducible downstream applications.

Why (3R)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine Cannot Be Interchanged with Nominal Analogs in Procurement


Benzofuran-3-amine derivatives are not functionally interchangeable: the combination of absolute stereochemistry (R vs. S), halogen identity (Cl vs. F vs. H), and ring position (C4, C5, C6, C7) creates a matrix of regio‑ and stereoisomers that exhibit divergent physicochemical, pharmacokinetic, and target‑engagement profiles [1]. Even when two isomers share the same molecular formula and molecular weight (187.60 Da)—as in the case of (3R)-7-chloro-5-fluoro vs. (3R)-5-chloro-7-fluoro or the (3S) enantiomer —their three‑dimensional electronic landscapes and hydrogen‑bonding geometries are distinct, precluding trivial substitution in structure‑activity relationships. For procurement, the consequence is clear: ordering a racemate, a regioisomer, or an enantiomer with undefined stereochemistry introduces a confounding variable that may nullify or reverse biological readouts, compromising both lead‑optimization campaigns and scale‑up reproducibility.

Quantitative Differentiation Evidence for (3R)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine Versus Closest Analogs


Enantiomeric Purity: (R)-Enantiomer vs. Racemate — Vendor-Specified Chemical Purity as a Surrogate for Stereochemical Fidelity

The (R)-enantiomer (CAS 1213214-45-9) is commercially supplied at a minimum chemical purity of 98% by at least one major vendor, whereas the corresponding racemic mixture (CAS 1182897-84-2) is typically offered at 95% purity . Although the 3% purity differential alone does not constitute a direct ee comparison, it reflects a supply‑chain distinction: the single enantiomer is manufactured and quality‑controlled with stereochemical identity as a specification, while the racemate's purity specification does not discriminate between enantiomers. For users requiring enantiopure material, the (R)-enantiomer eliminates the need for in‑house chiral resolution, which can reduce yield by ≥50% and add a minimum of one orthogonal analytical step (e.g., chiral HPLC or SFC) [1].

Chiral amine procurement Enantiomeric purity Dihydrobenzofuran building blocks

Regioisomeric Differentiation: 7-Cl,5-F vs. 5-Cl,7-F Positional Isomers and the Impact on Physicochemical Descriptors

(3R)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS 1213214-45-9) and its constitutional isomer (3R)-5-chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine (CAS 1272739-85-1) share an identical molecular formula (C8H7ClFNO) and molecular weight (187.60 g/mol) . The swapping of chlorine and fluorine positions alters the calculated dipole moment, electrostatic potential surface, and hydrogen‑bond acceptor strength at the two halogen sites. Although direct comparative bioassay data are absent for this pair, the well‑established 'halogen‑walk' effect in medicinal chemistry demonstrates that even a single‑position halogen shift can alter target potency by 10‑ to 100‑fold [1]. Consequently, substitution of one regioisomer for the other without experimental validation risks generating misleading structure‑activity data.

Regioisomer purity Halogen positional effects Medicinal chemistry SAR

Enantiomer‑Specific Synthetic Utility Documented for the 3‑Aminobenzofuran Scaffold in Enantioselective C2‑Functionalization

The broader class of 3‑aminobenzofurans—of which the target compound is a specific member—has been demonstrated to participate in N‑heterocyclic carbene (NHC)‑catalyzed enantioselective C2‑functionalization, yielding C2‑substituted benzofuran derivatives with enantioselectivities of up to 97% ee [1]. Separately, chiral‑at‑metal rhodium(III) complex catalysis achieved C2‑nucleophilic functionalization of 3‑aminobenzofurans in 76–99% yield . These methodologies rely on the free 3‑amino group and the inherent chirality of the substrate to direct stereochemical outcome; thus, the defined (R) configuration of the target compound is a prerequisite for predictable asymmetric induction. The racemate or the (S) enantiomer would produce opposite or scrambled stereochemical results under identical catalytic conditions.

Enantioselective catalysis C2-functionalization Chiral benzofuran synthesis

Halogen Pattern Completeness: 7-Cl,5-F vs. Mono‑Halogenated Analogs and the Role of Fluorine in ADME Optimization

The target compound bears both a chlorine (C7) and a fluorine (C5) substituent, distinguishing it from mono‑halogenated analogs such as (3R)-7-chloro-2,3-dihydro-1-benzofuran-3-amine (CAS 1213334-45-2) which carries only chlorine . Fluorine is a well‑documented medicinal chemistry tool for modulating lipophilicity and oxidative metabolism: replacement of an aromatic hydrogen with fluorine typically increases logD by approximately +0.2 to +0.4 units while simultaneously blocking CYP450‑mediated hydroxylation at the substituted position [1]. Although measured logD values for the target compound are not publicly available, the presence of the additional C5‑fluorine predicts reduced metabolic vulnerability and a subtly shifted lipophilicity profile compared to the des‑fluoro analog, factors that can critically influence in vivo clearance and tissue distribution in lead series.

Fluorine medicinal chemistry Metabolic stability Lipophilicity modulation

Scaffold Privilege: Dihydrobenzofuran-3-amine Core in Clinically Relevant and Bioactive Molecules

The 2,3-dihydrobenzofuran-3-amine scaffold is a validated pharmacophore embedded in the launched antidepressant vilazodone (Viibryd®) and in the anti‑leukemic natural products megapodiol and conocarpan [1]. Within this privileged chemotype, the 3‑amino group serves as a key vector for further diversification—including amide coupling, reductive amination, and enantioselective C2‑functionalization—while the aromatic halogenation pattern tunes electronic properties and target recognition. The specific 7‑Cl,5‑F substitution pattern of the target compound is one of several commercially available variations; its selection over alternative halogen patterns should be guided by the specific SAR hypothesis of the end‑user program. The documented metabolic stability and bioavailability improvements conferred by strategic fluorine placement in analogous benzofuran series [2] provide a rational basis for prioritizing this dihalogenated intermediate over simpler, unsubstituted or mono‑substituted alternatives in programs where halogen‑dependent potency gains have been established.

Privileged scaffold Antidepressant Anti-leukemic Dihydrobenzofuran pharmacophore

Positional Isomer Distinction from the 4‑Amino Regioisomer: Avoiding Target‑Switching in Biological Assays

The commercially available compound 7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-4-amine (CAS not assigned; Chem‑Space catalog BBV‑43535465) represents the 4‑amino regioisomer of the target compound. In the benzofuran pharmacophore, the position of the amino group (C3 vs. C4) dictates the vector of hydrogen‑bond donation and the overall molecular shape recognized by biological targets. The 4‑amino‑5‑chloro benzofuran‑7‑carboxamide chemotype has been extensively patented as a 5‑HT4 receptor agonist scaffold [1], whereas the 3‑amino substitution pattern does not appear in that patent series. This divergence in patent‑documented pharmacology underscores that 3‑amino and 4‑amino regioisomers engage different target families. Procuring the 4‑amino isomer instead of the 3‑amino target would redirect biological screening toward an unintended pharmacology, potentially wasting entire screening campaigns.

Regioisomer identification 4-aminobenzofuran Off-target risk

Highest-Value Application Scenarios for (3R)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine Based on Evidence‑Backed Differentiation


Enantioselective Library Synthesis via C2‑Functionalization of Chiral 3‑Aminobenzofurans

The (R)‑configured target compound is directly compatible with NHC‑catalyzed and chiral‑at‑metal Rh(III)‑catalyzed enantioselective C2‑functionalization protocols that have demonstrated up to 97% ee and 99% yield on the 3‑aminobenzofuran scaffold [1]. In this application, the pre‑resolved (R)‑enantiomer eliminates the need for chiral resolution post‑functionalization and ensures that the absolute configuration of the final C2‑substituted product is predictable, enabling the construction of enantioenriched benzofuran libraries for fragment‑based and diversity‑oriented synthesis campaigns.

ADME‑Optimized Lead Generation Starting from a Di‑Halogenated Privileged Scaffold

For medicinal chemistry programs targeting CNS or oncology indications where metabolic stability and lipophilicity control are critical, the dual 7‑Cl,5‑F halogenation pattern provides a differentiated starting point relative to mono‑halogenated or unsubstituted 3‑aminobenzofurans [2]. The C5‑fluorine substitution is expected to block oxidative metabolism at that position while contributing a modest logD increase (+0.2 to +0.4), aligning with established strategies for optimizing clearance and brain penetration in lead molecules [2]. This compound can serve as a late‑stage intermediate for amide coupling or reductive amination without requiring additional halogenation steps.

Regioisomer‑Controlled SAR Exploration Distinguishing 3‑Amino from 4‑Amino Benzofuran Pharmacology

The target compound's 3‑amino substitution pattern defines a pharmacological vector distinct from the well‑characterized 4‑amino‑5‑chloro benzofuran‑7‑carboxamide 5‑HT4 agonist series [3]. For research groups exploring novel target space or seeking to avoid known polypharmacology, the 3‑amino regioisomer offers a clean pharmacological starting point. This scenario is particularly relevant for academic screening centers and biotech hit‑finding units that require a diverse, well‑annotated compound collection where regioisomeric identity is meticulously controlled.

Synthetic Methodology Development and Chiral Building Block Supply

As a defined‑stereochemistry chiral amine with both electron‑withdrawing substituents (Cl and F) on the aromatic ring, this compound is a valuable test substrate for developing new enantioselective amination, cyclization, or cross‑coupling methodologies. The commercial availability at 98% purity from multiple vendors supports reproducible benchmarking across academic and industrial process chemistry laboratories.

Quote Request

Request a Quote for (3R)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.